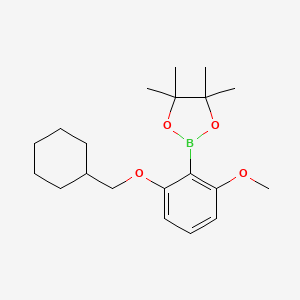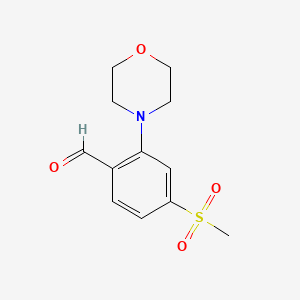
3-(Methylsulfonyl)-4-morpholinobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylsulfonyl)-4-morpholinobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a methylsulfonyl group and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Introduction of the Methylsulfonyl Group: This is achieved through sulfonylation reactions using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.
Morpholine Substitution: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the benzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, and the employment of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
3-(Methylsulfonyl)-4-morpholinobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylsulfonyl and morpholine groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(Methylsulfonyl)-4-morpholinobenzoic acid.
Reduction: 3-(Methylsulfonyl)-4-morpholinobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
科学研究应用
3-(Methylsulfonyl)-4-morpholinobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, while the morpholine ring can interact with biological membranes or receptors.
相似化合物的比较
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: This compound also features a methylsulfonyl group and has been studied for its antimicrobial and anti-inflammatory activities.
Sulfonamide-based indole analogs: These compounds exhibit a range of biological activities, including antibacterial and anticancer properties.
Uniqueness
3-(Methylsulfonyl)-4-morpholinobenzaldehyde is unique due to the presence of both the methylsulfonyl group and the morpholine ring, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-methylsulfonyl-4-morpholin-4-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-18(15,16)12-8-10(9-14)2-3-11(12)13-4-6-17-7-5-13/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZKGXSAODKIFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80712331 |
Source


|
| Record name | 3-(Methanesulfonyl)-4-(morpholin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-23-9 |
Source


|
| Record name | 3-(Methylsulfonyl)-4-(4-morpholinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methanesulfonyl)-4-(morpholin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B598310.png)

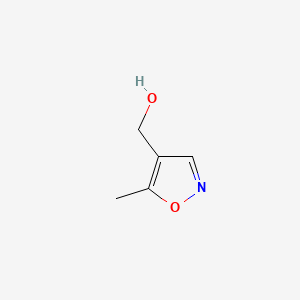
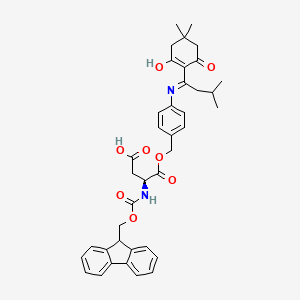
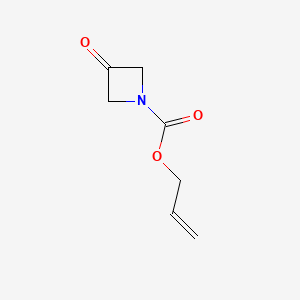
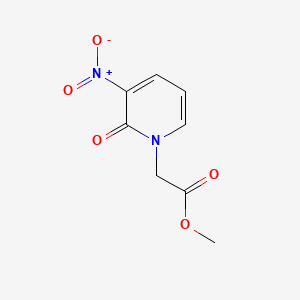



![5-Bromo-2-[(trifluoromethyl)thio]pyridine](/img/structure/B598325.png)

